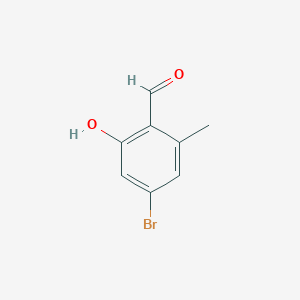

4-Bromo-2-hydroxy-6-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-2-hydroxy-6-methylbenzaldehyde” is a chemical compound with the CAS Number: 1427438-58-1 . It has a molecular weight of 215.05 and its linear formula is C8H7BrO2 .

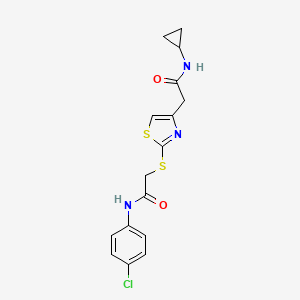

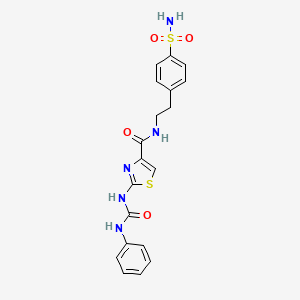

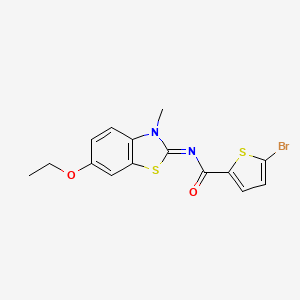

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H7BrO2 . It consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl group .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Biomedical Applications Electrochemical methods have been explored for synthesizing compounds that could have implications for biomedical applications. For instance, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde led to the synthesis of compounds with potential for regulating inflammatory diseases. These compounds, synthesized through complex reactions involving brominated and hydroxylated benzaldehydes, have shown promise in docking studies, suggesting their utility in biomedical research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Synthesis and Analytical Applications The versatility of halogenated benzaldehydes extends to chemical synthesis and analytical chemistry. For example, 2-Bromo-4-methylbenzaldehyde has been utilized in diazotization reactions, showcasing its role in synthesizing various chemical compounds. Such methodologies highlight the chemical reactivity and utility of brominated aldehydes in creating more complex molecules (Jolad & Rajagopalan, 2003).

Environmental and Ecological Studies Research has also focused on the transformations of halogenated aromatic aldehydes by anaerobic bacteria, shedding light on the environmental fate of these compounds. Studies demonstrate that such compounds can undergo oxidation and reduction, leading to the formation of carboxylic acids and hydroxymethyl groups. This research provides insights into the biodegradation processes of halogenated compounds in natural environments (Neilson, Allard, Hynning, & Remberger, 1988).

Polymer Chemistry and Electrochemistry In polymer science, the study of the electrochemical behavior of acrylamide polymers functionalized with Schiff bases derived from hydroxy and bromobenzaldehydes has provided insights into the electroactive properties of these materials. Such research not only expands the understanding of polymer chemistry but also opens up possibilities for the development of new materials with specific electrochemical characteristics (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Natural Product Synthesis and Activity The synthesis of natural product derivatives, such as chalcones and benzopyrans, from halogenated benzaldehydes highlights another area of application. These compounds are synthesized for their potential biological activities, including antioxidant and antibacterial properties. Such studies not only contribute to the field of organic synthesis but also to the search for new compounds with significant biological activities (Rijal, Haryadi, & Anwar, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is known that aldehydes often interact with proteins and nucleic acids, affecting their structure and function .

Mode of Action

Aldehydes, such as 4-Bromo-2-hydroxy-6-methylbenzaldehyde, can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acid . This reaction is essentially irreversible, leading to the formation of a new compound .

Biochemical Pathways

The compound’s ability to form imines suggests that it could potentially interfere with biological processes involving proteins or nucleic acids .

Pharmacokinetics

Its solubility in methanol suggests that it may be absorbed in the body. The compound’s distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the body’s physiological conditions.

Result of Action

Given its reactivity, it could potentially alter the structure and function of proteins and nucleic acids, leading to changes at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH of its environment. Additionally, factors such as temperature and the presence of other chemicals could also influence its stability and efficacy .

Biochemische Analyse

Biochemical Properties

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Molecular Mechanism

It is known that aldehydes can undergo reactions with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions involve the formation of a nucleophilic addition product, which then dehydrates to form the final product .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature and is soluble in methanol . It should be stored in a dark place, sealed in dry conditions .

Eigenschaften

IUPAC Name |

4-bromo-2-hydroxy-6-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBEJYASPBHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)

![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)

![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)

![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)

![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)

![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)

![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)